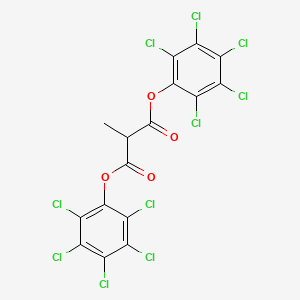
1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene is an organic compound characterized by the presence of multiple fluorine atoms. This compound is part of the hydrofluoroolefin family, which are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Preparation Methods
The synthesis of 1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the molecular structure. Industrial production methods often utilize catalytic processes to achieve high yields and purity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and controlled reaction environments to ensure the desired product is obtained.
Chemical Reactions Analysis
1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of high-performance materials, including refrigerants and polymers.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior and function. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,1,1,3-Tetrafluoro-2-(trifluoromethyl)hept-3-ene can be compared with other similar compounds such as:
1,1,2,2-Tetrafluoroethane: Known for its use as a refrigerant, this compound has a simpler structure with fewer fluorine atoms.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: This compound has a similar number of fluorine atoms but differs in its functional groups and applications.
trans-1,3,3,3-Tetrafluoropropene: Used as a refrigerant and blowing agent, it has a different molecular structure and properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
62116-46-5 |
|---|---|
Molecular Formula |
C8H9F7 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1,1,1,3-tetrafluoro-2-(trifluoromethyl)hept-3-ene |
InChI |
InChI=1S/C8H9F7/c1-2-3-4-5(9)6(7(10,11)12)8(13,14)15/h4,6H,2-3H2,1H3 |
InChI Key |
CBEUEMNVWKOOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Benzyl-3,6-bis(benzyloxy)-5-methoxyphenyl]methanol](/img/structure/B14554910.png)



![2-{[Di(propan-2-yl)amino]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14554938.png)
![4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid](/img/structure/B14554947.png)


![14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14554972.png)



![N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid](/img/structure/B14554992.png)
